molecular formula C10H10ClF2NO2 B13456426 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Katalognummer: B13456426
Molekulargewicht: 249.64 g/mol
InChI-Schlüssel: QACSQPMTPQCAKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a fluorinated tetrahydroisoquinoline derivative with a carboxylic acid moiety. The compound’s structure features fluorine atoms at the 5- and 7-positions of the aromatic ring, which confer distinct electronic and steric properties. It is commonly used as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuroactive agents . The hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions in aqueous or mixed-solvent systems.

Eigenschaften

Molekularformel

C10H10ClF2NO2

Molekulargewicht

249.64 g/mol

IUPAC-Name

5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9F2NO2.ClH/c11-6-1-5-4-13-9(10(14)15)3-7(5)8(12)2-6;/h1-2,9,13H,3-4H2,(H,14,15);1H

InChI-Schlüssel

QACSQPMTPQCAKC-UHFFFAOYSA-N

Kanonische SMILES

C1C(NCC2=C1C(=CC(=C2)F)F)C(=O)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5,7-difluoroisoquinoline.

    Reduction: The precursor undergoes reduction to form 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline.

    Carboxylation: The tetrahydroisoquinoline derivative is then carboxylated at the 3rd position to introduce the carboxylic acid group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can further reduce the tetrahydroisoquinoline ring to form fully saturated isoquinoline derivatives.

    Substitution: The fluorine atoms at the 5th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Fully saturated isoquinoline derivatives.

    Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions in biological systems.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Pharmacological Studies: It can be used in pharmacological studies to understand its effects on various biological targets.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as an intermediate in the production of other valuable chemicals.

Wirkmechanismus

The mechanism of action of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The biological and chemical behavior of tetrahydroisoquinoline derivatives is heavily influenced by substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Compound Substituents Electronic Effects Key Applications
5,7-Difluoro-THIQ-3-COOH·HCl (Target Compound) 5-F, 7-F Strong electron-withdrawing (σₚ ≈ 0.06) Protease inhibitors, CNS drug intermediates
5,6-Difluoro-THIQ-3-COOH·HCl (CAS 2763756-43-8) 5-F, 6-F Moderate electron-withdrawing Anticancer scaffolds, kinase inhibitors
5,7-Dichloro-THIQ-3-COOH·HCl (CAS 1289646-93-0) 5-Cl, 7-Cl Electron-withdrawing (σₚ ≈ 0.23) Antibacterial agents, enzyme inhibitors
(S)-6,7-Dimethoxy-THIQ-3-COOH·HCl (CAS 82586-62-7) 6-OCH₃, 7-OCH₃ Electron-donating (σₚ ≈ -0.27) Opioid receptor modulators, antihypertensives

Key Observations :

  • Fluorine vs. Chlorine : The 5,7-dichloro analog exhibits higher lipophilicity (ClogP ≈ 2.8) compared to the 5,7-difluoro derivative (ClogP ≈ 1.9), enhancing membrane permeability but reducing aqueous solubility .
  • Methoxy Substitution: The 6,7-dimethoxy variant (e.g., CAS 82586-62-7) demonstrates improved solubility in ethanol (50 mg/mL) due to hydrogen bonding, whereas the 5,7-difluoro compound is more soluble in DMSO (100 mg/mL) .
Pharmacological Activity
  • 5,7-Difluoro-THIQ-3-COOH·HCl : Used in the synthesis of Lifitegrast analogs (), where fluorine atoms stabilize the molecule against oxidative degradation.
  • 6,7-Dimethoxy-THIQ-3-COOH·HCl : Critical for Moexipril intermediates (), leveraging methoxy groups for receptor binding in ACE inhibitors.
  • 5,7-Dichloro-THIQ-3-COOH·HCl : Shows potent inhibition of bacterial enzymes (MIC ≈ 0.5 µg/mL against S. aureus), attributed to chlorine’s electronegativity disrupting active sites .
Commercial Availability and Cost
Compound Supplier Price (1g) Lead Time
5,7-Difluoro-THIQ-3-COOH·HCl Accela $1,950 4+ weeks
6,7-Dimethoxy-THIQ-3-COOH·HCl TCI America $980 2 weeks
5,6-Difluoro-THIQ-3-COOH·HCl Accela $2,200 6+ weeks

Note: The 5,7-difluoro variant’s high cost reflects complex fluorination steps, while the 6,7-dimethoxy analog is more affordable due to streamlined synthesis .

Stability and Handling

  • 5,7-Difluoro-THIQ-3-COOH·HCl : Stable at -20°C under inert gas; degrades at >150°C (TGA data). Hydrolytically stable in pH 3–7 but prone to defluorination under strong bases .
  • 6,7-Dimethoxy Analog : Stable at room temperature; sensitive to light due to aromatic methoxy groups .
  • 5,7-Dichloro Derivative : Requires desiccated storage (hygroscopic) and exhibits lower thermal stability (decomposes at 120°C) .

Biologische Aktivität

5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS No. 1187174-14-6) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C9H10ClF2N
  • Molecular Weight : 205.63 g/mol
  • Physical Form : White to yellow solid
  • Purity : Usually ≥95%

Anticancer Properties

Recent studies have highlighted the potential of THIQ derivatives, including 5,7-difluoro analogs, as anticancer agents. For instance, a series of substituted tetrahydroisoquinoline derivatives demonstrated significant binding affinities to Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound exhibited an IC50 value of 5.2 µM against Bcl-2 protein and showed anti-proliferative activities in various cancer cell lines .

Neuroprotective Effects

Tetrahydroisoquinolines are also known for their neuroprotective properties. Research indicates that certain analogs can exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The structural modifications in compounds like 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline can enhance these protective effects .

Antimicrobial Activity

The THIQ scaffold has been associated with antimicrobial properties against various pathogens. Specific derivatives have shown efficacy against bacteria and fungi, suggesting that 5,7-difluoro compounds may be developed as novel antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline is influenced by its structural features. Modifications at the 1 and 3 positions of the isoquinoline ring have been shown to significantly affect potency and selectivity for various biological targets. The presence of fluorine atoms at the 5 and 7 positions enhances lipophilicity and bioavailability .

Study on Chloride Transport Enhancement

A study identified a series of THIQ derivatives that increased chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. The analogs derived from tetrahydroisoquinoline exhibited EC50 values below 10 nM in cellular assays . This highlights the potential for developing THIQ-based therapies for cystic fibrosis.

Anti-HIV Activity

Recent research has explored the anti-HIV potential of THIQ derivatives. Some compounds demonstrated significant inhibition of HIV-1 integrase with IC50 values below 6 μM. These findings suggest that further development of tetrahydroisoquinoline analogs could lead to effective antiviral therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, and how can intermediates be optimized?

  • Methodology : A diazotization reaction using sodium nitrite and cupric chloride under acidic conditions (HCl) is a viable approach, adapted from the synthesis of structurally related 3-chloro-2,4,5-trifluorobenzoic acid derivatives . Key intermediates (e.g., fluorinated isoquinoline precursors) should be purified via recrystallization or column chromatography. Reaction yields can be improved by optimizing stoichiometric ratios of fluorinating agents and controlling reaction temperatures (e.g., maintaining ≤5°C during nitrosation steps).

Q. How can the purity and structural integrity of this compound be validated in academic research?

  • Methodology : Combine multiple analytical techniques:

  • HPLC/LC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted precursors or dehalogenated byproducts).
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns, as demonstrated for related tetrahydroisoquinoline-carboxylic acid derivatives .
  • NMR spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substitution patterns (e.g., fluorine positions at C5 and C7) .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

  • Methodology : Preliminary solubility testing in polar aprotic solvents (DMSO, DMF) is recommended due to the compound’s hydrochloride salt form. For aqueous buffers, use pH-adjusted solutions (pH 4–6) to prevent precipitation. Evidence from structurally similar compounds (e.g., 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride) suggests solubility challenges in nonpolar solvents .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, given its chiral center at C3?

  • Methodology : Employ chiral stationary-phase chromatography (e.g., Chiralpak® IA or IB columns) with mobile phases of hexane:isopropanol (90:10) containing 0.1% trifluoroacetic acid. This approach mirrors methods used for resolving (S)-(−)-6,7-dimethoxy derivatives . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) may be explored for preparative-scale separation .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for fluorinated tetrahydroisoquinoline derivatives?

  • Methodology :

  • Systematic substitution : Compare bioactivity of 5,7-difluoro analogs against mono- or non-fluorinated variants (e.g., 6,7-dimethoxy or 7-trifluoromethyl derivatives) to isolate fluorine’s electronic effects .
  • Computational modeling : Use density functional theory (DFT) to calculate electrostatic potentials and steric effects, correlating with experimental IC50_{50} values. Link findings to theoretical frameworks guiding drug design (e.g., Hansch analysis) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Methodology : Conduct accelerated stability studies:

  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>280°C, based on related compounds) .
  • pH stress testing : Incubate the compound in buffers (pH 2–9) at 40°C for 72 hours, monitoring degradation via LC-MS. Degradation products (e.g., hydrolyzed carboxylic acid or defluorinated species) must be characterized to refine storage protocols .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like γ-aminobutyric acid (GABA) receptors, leveraging crystallographic data from homologous compounds .
  • Molecular dynamics (MD) simulations : Assess conformational flexibility in aqueous environments (GROMACS/AMBER) to refine docking predictions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for fluorinated tetrahydroisoquinoline derivatives?

  • Methodology :

  • Reaction parameter audit : Compare protocols for reagent purity, solvent anhydrousness, and inert atmosphere use. For example, cupric chloride purity critically affects diazotization efficiency .
  • Byproduct profiling : Identify side reactions (e.g., over-fluorination or ring-opening) via high-resolution mass spectrometry (HRMS) to adjust reaction conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.